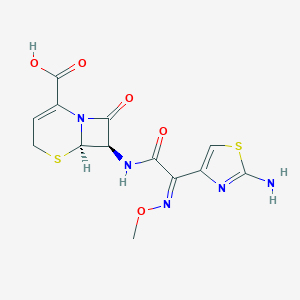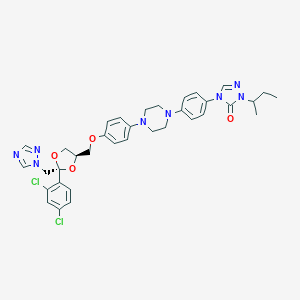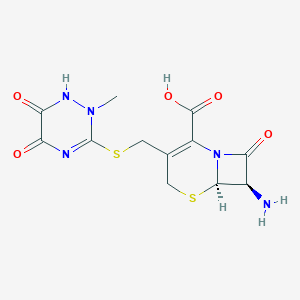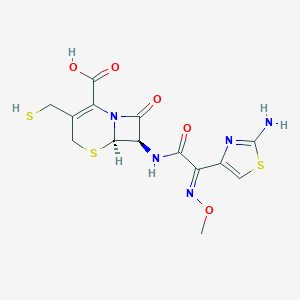
Desethylchloroquine
Vue d'ensemble
Description
La déséthylchloroquine est un métabolite de la chloroquine et de l’hydroxychloroquine, qui sont des médicaments antipaludiques bien connus. La déséthylchloroquine a été étudiée pour son activité pharmacologique et son rôle dans le métabolisme de la chloroquine et de l’hydroxychloroquine .
Méthodes De Préparation
La déséthylchloroquine est généralement synthétisée par désalkylation de la chloroquine. Ce processus implique l’élimination d’un groupe éthyle de la chloroquine, principalement catalysée par les enzymes du cytochrome P450 tels que le CYP2C8, le CYP3A4, et dans une moindre mesure, le CYP2D6 . La voie de synthèse implique l’utilisation de réactifs et de conditions spécifiques pour réaliser la désalkylation souhaitée.
Dans la production industrielle, la chromatographie liquide haute performance (HPLC) couplée à des détecteurs UV est couramment utilisée pour quantifier la chloroquine et ses métabolites, y compris la déséthylchloroquine, dans les produits pharmaceutiques et les échantillons biologiques . Cette méthode garantit la pureté et la qualité du composé pour diverses applications.
Analyse Des Réactions Chimiques
La déséthylchloroquine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent facilitée par des agents oxydants.
Réduction : L’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.
Substitution : Remplacement d’un groupe fonctionnel par un autre, ce qui peut se produire dans diverses conditions.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
La déséthylchloroquine a une large gamme d’applications de recherche scientifique :
Applications De Recherche Scientifique
Desethylchloroquine has a wide range of scientific research applications:
Mécanisme D'action
La déséthylchloroquine exerce ses effets en interférant avec l’activité lysosomale et l’autophagie. Elle interagit avec la stabilité des membranes et modifie les voies de signalisation et l’activité transcriptionnelle, ce qui peut entraîner la modulation de la production de cytokines . Le mécanisme d’action du composé est encore en émergence, mais on sait qu’il inhibe l’action de l’hème polymérase dans les trophozoïtes paludéens, empêchant la conversion de l’hème en hémozoïne, tuant ainsi le parasite .
Comparaison Avec Des Composés Similaires
La déséthylchloroquine est similaire à d’autres composés de la 4-aminoquinoléine tels que la chloroquine et l’hydroxychloroquine. Elle est unique par sa voie métabolique spécifique et son activité pharmacologique. Des composés similaires comprennent :
Chloroquine : Le composé parent dont est dérivée la déséthylchloroquine.
Hydroxychloroquine : Un autre métabolite de la chloroquine avec une structure chimique et une pharmacocinétique similaires.
Bisdéséthylchloroquine : Un autre métabolite formé par une désalkylation ultérieure de la déséthylchloroquine.
L’unicité de la déséthylchloroquine réside dans ses interactions spécifiques avec les enzymes du cytochrome P450 et son profil pharmacologique distinct .
Propriétés
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033929 | |
| Record name | Desethylchloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desethylchloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1476-52-4 | |
| Record name | (±)-Desethylchloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desethylchloroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1476-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desethylchloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOETHYL CHLOROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desethylchloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the precise mechanism of action remains incompletely understood, both chloroquine and Desethylchloroquine are believed to exert their antimalarial effects by interfering with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. [, , ]
ANone: The molecular formula of this compound is C17H22ClN3, and its molecular weight is 303.82 g/mol.
A: this compound, like its parent compound, is rapidly absorbed following oral administration. It exhibits extensive tissue distribution, with higher concentrations observed in the liver, spleen, kidneys, and lungs. [, , , , ]
A: The elimination half-life of this compound varies but is generally long, ranging from several days to weeks. This prolonged half-life contributes to its accumulation in the body during repeated administration. [, , , , , ]
A: Studies demonstrate that this compound can cross the placenta and is also excreted in breast milk, although at lower concentrations compared to chloroquine. [, ]
A: this compound can undergo further dealkylation to form bisthis compound (BDCQ). Both this compound and BDCQ are primarily eliminated through renal excretion. [, , ]
A: Studies indicate that hemoglobin genotype might influence this compound levels, with higher erythrocyte concentrations observed in individuals with sickle cell disease. []
A: this compound concentrations are generally higher in whole blood compared to plasma, suggesting its accumulation in blood cells. [, , ]
A: this compound exhibits comparable activity to chloroquine against chloroquine-sensitive Plasmodium falciparum strains. [, ]
A: Studies show that this compound is less effective than chloroquine against chloroquine-resistant strains, suggesting cross-resistance. [, , , ]
ANone: The provided research focuses primarily on this compound as a metabolite of chloroquine. No clinical trials specifically evaluating its efficacy as a standalone treatment are discussed.
A: While the provided research does not extensively discuss this compound's toxicity profile, its long half-life and potential for accumulation in the body highlight the need for careful monitoring during long-term chloroquine administration. [, , , ]
ANone: The research primarily focuses on short-term pharmacokinetics and antimalarial activity. Long-term effects of this compound exposure are not extensively addressed.
A: Various methods, including high-performance liquid chromatography (HPLC) with different detection techniques (fluorescence, diode array, mass spectrometry), capillary electrophoresis (CE), and thin-layer chromatography (TLC), have been employed for this compound quantification. [, , , , , , , , ]
A: Yes, analytical methods utilizing dried blood spots collected on filter paper have been developed for this compound measurement, facilitating sample collection and transportation in resource-limited settings. [, ]
A: Resistance mechanisms to this compound are likely similar to those observed for chloroquine, involving mutations in the PfCRT (Plasmodium falciparum chloroquine resistance transporter) and Pgh1 (P-glycoprotein homolog 1) genes. These mutations can alter drug accumulation within the parasite, reducing its efficacy. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)










